N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, a carboxamide group, and methoxy and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxyaniline with a thiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride to facilitate the reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and materials.
Material Science: Its derivatives are investigated for use in organic electronics and as precursors for functional materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenylamino)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-methoxyphenyl)-4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is unique due to its specific combination of functional groups and the thiazine ring structure.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-14-9-7-13(8-10-14)19-17(23)15-11-16(22)21-18(25-15)20-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDXVRGNYGRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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